molecular formula C10H6Cl2N2O B172176 3,6-Dichloro-4-phenoxypyridazine CAS No. 17284-83-2

3,6-Dichloro-4-phenoxypyridazine

Cat. No.: B172176
CAS No.: 17284-83-2
M. Wt: 241.07 g/mol
InChI Key: LKVXAVUAGIXUEW-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-phenoxypyridazine is a pyridazine derivative characterized by chlorine atoms at positions 3 and 6, and a phenoxy group at position 4. Pyridazine derivatives are widely studied for their applications in medicinal chemistry and agrochemical research due to their versatile reactivity and ability to act as scaffolds for heterocyclic compounds.

Properties

CAS No.

17284-83-2

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3,6-dichloro-4-phenoxypyridazine

InChI

InChI=1S/C10H6Cl2N2O/c11-9-6-8(10(12)14-13-9)15-7-4-2-1-3-5-7/h1-6H

InChI Key

LKVXAVUAGIXUEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=NN=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NN=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Chlorination with POCl₃ is a common step for introducing chlorine atoms .
  • Carboxylic acid derivatives require oxidation (e.g., HNO₃/ClO₃) for functionalization .
  • Hydrazino groups are introduced via hydrazine treatment, enabling further cyclization reactions .
Physicochemical Properties

Substituents significantly influence solubility, lipophilicity, and polarity:

Compound Name Molecular Weight (g/mol) LogP PSA (Ų) Solubility Reference
3-Chloro-6-hydrazinopyridazine 144.56 1.81 63.83 Moderate (LogS: -2.1)
3-chloro-6-hydrazino-4,5-dimethyl-pyridazine 172.62 1.81 63.83 Not reported
3,6-Dichloro-4-methylpyridazine 163.02 ~2.5* 25.46 Lipophilic

*Estimated based on methyl group contribution.

Trends :

  • Methyl groups enhance lipophilicity (higher LogP) compared to polar substituents like hydrazino or carboxylic acid.

Preparation Methods

Halogenation of 3,6-Dihydroxypyridazine

The reaction involves refluxing 3,6-dihydroxypyridazine with excess POCl₃ in solvents such as chloroform or dimethylformamide (DMF) at 50–80°C for 3–10 hours. A molar ratio of 1:15 (dihydroxypyridazine:POCl₃) maximizes chlorination efficiency, achieving yields up to 87%. Silica gel chromatography or recrystallization purifies the product, with purity exceeding 99% (GC).

Table 1: Optimization of 3,6-Dichloropyridazine Synthesis

SolventTemperature (°C)Time (h)Yield (%)Purity (GC)
Chloroform50472.3599.03
DMF50468.4198.57
Chloroform653.586.0099.10
Ethanol01071.6799.22

Phenoxylation of 3,6-Dichloropyridazine

Introducing the phenoxy group at position 4 requires nucleophilic aromatic substitution (SNAr). J-STAGE research demonstrates that 3,6-dichloropyridazine reacts with phenol derivatives in the presence of a base, though positional selectivity (C3 vs. C4) depends on reaction conditions.

Base-Mediated SNAr with Phenol

Heating 3,6-dichloropyridazine with phenol and anhydrous potassium carbonate (K₂CO₃) at 120°C for 15 minutes yields 3-phenoxy-6-chloropyridazine as the major product. However, achieving 4-phenoxy substitution necessitates steric or electronic directing groups. For example, using bulkier aryloxides or polar aprotic solvents like DMF shifts selectivity toward the C4 position.

Table 2: Phenoxylation Outcomes Under Varied Conditions

Phenol DerivativeSolventBaseTemperature (°C)Major ProductYield (%)
PhenolTolueneK₂CO₃1203-Phenoxy-6-chloropyridazine40
2-MethylphenolDMFCs₂CO₃1004-(2-Methylphenoxy)-3,6-dichloro58
4-NitrophenolAcetonitrileK₃PO₄804-(4-Nitrophenoxy)-3,6-dichloro65

Direct Synthesis from Trichloropyridazine Precursors

An alternative route involves 3,4,6-trichloropyridazine, where selective displacement of the C4 chlorine atom by phenoxide occurs. This method, though less documented in provided sources, is inferred from analogous pyridazine functionalization strategies.

Selective Chlorine Displacement

Solvent and Temperature Effects

Reaction media profoundly influence yield and selectivity. Polar aprotic solvents (DMF, DMSO) favor SNAr at electron-deficient positions (C4), while nonpolar solvents (toluene) promote C3 substitution. Elevated temperatures (>100°C) accelerate reaction rates but may degrade sensitive intermediates.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms substitution patterns:

  • ¹H NMR (CDCl₃) : A singlet at δ 7.51 ppm corresponds to the pyridazine C5 proton.

  • ¹³C NMR : Peaks at δ 104.8 (C4), 162.2 (C3/C6), and 148.3 ppm (phenoxy carbons).

Challenges and Limitations

Current methods face two key limitations:

  • Positional Selectivity : Competing C3 and C4 phenoxylation necessitates precise control of steric and electronic factors.

  • Substrate Availability : 3,4,6-Trichloropyridazine is less accessible than 3,6-dichloropyridazine, complicating large-scale synthesis .

Q & A

Q. What are the standard synthetic routes for preparing 3,6-Dichloro-4-phenoxypyridazine, and what key reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves functionalizing 3,6-dichloropyridazine with phenoxy groups under basic conditions. Microwave-assisted synthesis has been shown to enhance reaction efficiency and yield compared to traditional thermal methods . Key factors include:

  • Catalyst selection : Pd-based catalysts for cross-coupling reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility.
  • Temperature control : Microwave irradiation (80–120°C) reduces side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3,6-Dichloro-4-phenoxypyridazine?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR for verifying substituent positions and aromaticity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., MW = 265.05 g/mol) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–Cl bond length ≈ 1.73 Å) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C–Cl stretch at ~550 cm1^{-1}) .

Q. What safety protocols are recommended for handling 3,6-Dichloro-4-phenoxypyridazine in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m3^3).
  • Storage : In airtight containers at 4°C, away from light to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize regioselective functionalization of 3,6-Dichloro-4-phenoxypyridazine for mono-/bis-substituted derivatives?

Regioselectivity is influenced by:

  • Electrophilic directing groups : Phenoxy groups at position 4 direct substitution to positions 3 and 6.
  • Catalytic systems : Pd(PPh3_3)4_4 enables Suzuki-Miyaura coupling for aryl substituents .
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor mono-substitution, while polar solvents promote bis-substitution .

Q. What strategies resolve contradictions in spectroscopic data for novel derivatives?

Discrepancies may arise from impurities or tautomerism. Mitigation includes:

  • Cross-validation : Combine NMR, MS, and X-ray data .
  • Computational modeling : DFT calculations predict spectral patterns (e.g., 1^1H NMR chemical shifts) .
  • Chromatographic purity checks : HPLC with UV detection (λ = 254 nm) identifies byproducts .

Q. How do solvent and temperature variations impact reaction pathways in synthesizing analogs?

  • Solvent effects : Protic solvents (e.g., ethanol) stabilize intermediates in SNAr reactions, while DMF accelerates nucleophilic substitution.
  • Temperature : Higher temperatures (>100°C) favor thermodynamically stable products but risk decomposition. Microwave-assisted methods balance speed and selectivity .

Q. What structural modifications enhance the bioactivity of 3,6-Dichloro-4-phenoxypyridazine derivatives?

  • Piperazinyl substituents : Improve solubility and receptor binding (e.g., antiplatelet activity via PDE inhibition) .
  • Fluorinated groups : Enhance metabolic stability (e.g., 4-fluorophenyl derivatives show antiviral potential) .
  • Heterocyclic extensions : Fusing triazole rings increases kinase inhibition (IC50_{50} < 1 µM in some cases) .

Q. What methodologies ensure reproducibility in scaled-up syntheses under laboratory conditions?

  • Process analytical technology (PAT) : In-line monitoring of reaction parameters (pH, temperature).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .
  • Quality control : Consistent reagent sourcing and batch testing via TLC .

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